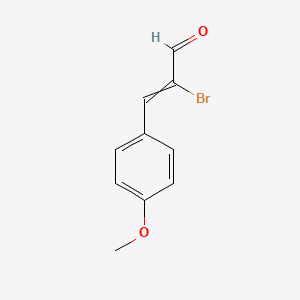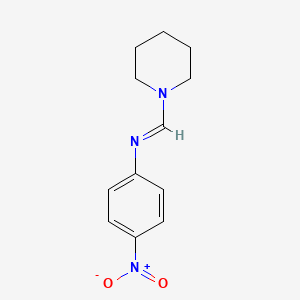![molecular formula C14H20O B14711855 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal CAS No. 6839-85-6](/img/structure/B14711855.png)
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is an organic compound with the molecular formula C13H18O It is a derivative of propanal, featuring a phenyl ring substituted with a methyl and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal typically involves the alkylation of a substituted benzene ring followed by the introduction of the aldehyde group. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be oxidized to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanoic acid
Reduction: 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanol
Substitution: Various substituted derivatives depending on the specific reaction
Aplicaciones Científicas De Investigación
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl ring and its substituents can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenylpropanal: Lacks the additional methyl and isopropyl groups on the phenyl ring.
2-Methyl-3-phenyl-2-propenal: Contains a double bond in the propanal chain.
2-Hydroxy-2-methylpropiophenone: Features a hydroxyl group instead of an aldehyde group.
Uniqueness
2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially its ability to interact with hydrophobic sites in biological systems.
Propiedades
Número CAS |
6839-85-6 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methyl-5-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C14H20O/c1-10(2)13-6-5-12(4)14(8-13)7-11(3)9-15/h5-6,8-11H,7H2,1-4H3 |
Clave InChI |
XYWUONSWEQQNKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)CC(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



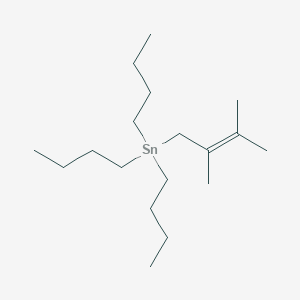
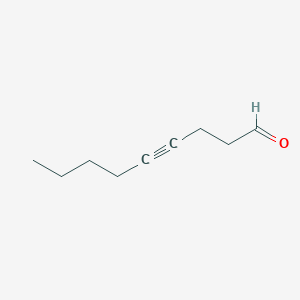
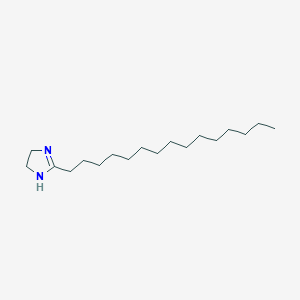
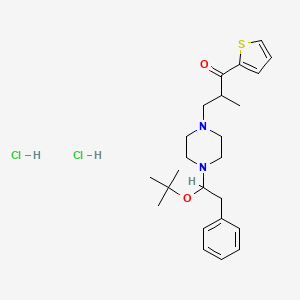
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14711810.png)
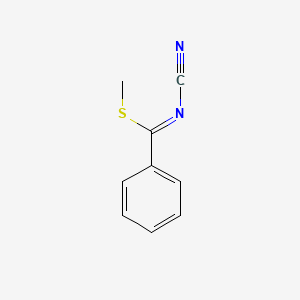

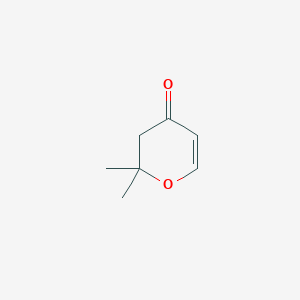
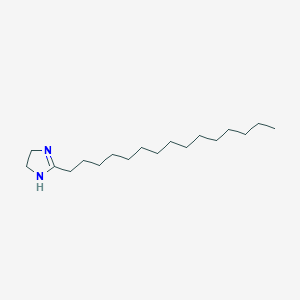
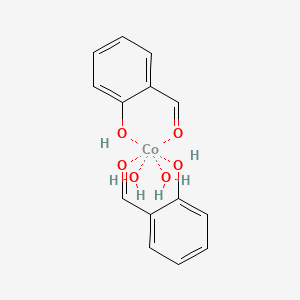
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
